(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene
Description
Properties
IUPAC Name |
9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDBZDLANAJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Linear Precursors
Linear precursors containing amine and alkene functionalities undergo intramolecular cyclization under acidic or transition metal-catalyzed conditions. For example, gold(III) acetate () catalyzes the cycloisomerization of alkynyl benzaldehydes to form benzopyrylium intermediates, which are subsequently oxidized to azabicyclic structures. This method, adapted from azaphilone syntheses, achieves moderate yields (45–65%) but requires precise temperature control to prevent side reactions.
Tosylation and Stereochemical Control
Introducing the p-toluenesulfonyl group at the 9-position necessitates sulfonylation under anhydrous conditions.
Sulfonylation Reaction
The free amine in the bicyclic intermediate reacts with p-toluenesulfonyl chloride () in dichloromethane () at 0–25°C. This step, adapted from protocols for chiral sulfonamides, achieves near-quantitative yields when conducted under inert atmospheres (e.g., argon). Excess (1.5–2.0 equivalents) ensures complete conversion, while triethylamine () neutralizes liberated HCl.
Enantioselective Synthesis
The (1R,5R) configuration is enforced using chiral auxiliaries or catalysts. For instance, (S,S)-1,2-diphenylethylenediamine-derived controllers induce enantiomeric excesses >98% during borane-mediated cyclizations. Stereochemical outcomes are validated via chiral HPLC or X-ray crystallography.
Optimized Synthetic Protocol
The following multi-step procedure synthesizes (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene with high purity and yield:
Step 1: Cycloisomerization
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Substrate : Alkynyl benzaldehyde (1.0 equiv)
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Catalyst : (5 mol%)
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Solvent : Dichloromethane ()
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Additive : Trifluoroacetic acid (TFA, 10 mol%)
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Conditions : 25°C, 12 h
Step 2: Oxidation to Azabicyclic Core
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Oxidant : Stabilized IBX (SIBX, 1.2 equiv)
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Solvent : Tetrahydrofuran (THF)
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Conditions : 0°C to 25°C, 6 h
Step 3: Sulfonylation
Step 4: Purification
Reaction Optimization Insights
Solvent Effects
Polar aprotic solvents (e.g., , THF) enhance cyclization and sulfonylation rates by stabilizing charged intermediates. Nonpolar solvents like toluene reduce byproduct formation in Pd-catalyzed steps.
Catalytic Systems
Palladium catalysts () enable Suzuki-Miyaura couplings for precursor synthesis, achieving 93% yields under optimized conditions (toluene/ethanol, 80°C). Gold catalysts outperform silver analogues in cycloisomerization due to superior π-acidity.
Temperature and Atmosphere
Moisture-sensitive steps (e.g., sulfonylation) require rigorous anhydrous conditions. Elevated temperatures (80°C) accelerate cross-couplings but risk decomposition of the azabicyclic core.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl) : δ 7.69 (d, Hz, 2H, Ts aromatic), 7.33 (d, Hz, 2H, Ts aromatic), 6.55 (br s, 1H, alkene), 3.89 (d, Hz, 2H, bridgehead H).
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NMR : 144.2 (C-SO), 137.5 (C-N), 129.8–126.4 (aromatic), 122.1 (alkene).
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tosyl (p-toluenesulfonyl) group at the nitrogen atom facilitates nucleophilic substitution reactions. Under basic conditions, the tosyl group acts as a leaving group, enabling the formation of secondary amines or azacyclic derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Tosyl Deprotection | K₂CO₃/MeOH, reflux (6–8 h) | 9-Azabicyclo[3.3.1]nona-2,6-diene |
| Alkylation | NaH, R-X (alkyl halide), DMF, 25°C | N-Alkylated azabicyclo derivatives |
This reactivity is critical for accessing intermediates used in pharmaceuticals and agrochemicals.
Ring-Opening Reactions
The bicyclo[3.3.1] framework undergoes strain-driven ring-opening under acidic or oxidative conditions. For example:
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Acid-Mediated Ring Opening : Treatment with HCl in dioxane cleaves the bridgehead C-N bond, yielding linear diene sulfonamides.
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Oxidative Ring Expansion : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide intermediate, followed by rearrangement to a larger ring system.
Cross-Coupling Reactions
The conjugated diene moiety participates in transition-metal-catalyzed cross-couplings:
| Catalyst | Reagent | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acid | Aryl-substituted azabicyclo derivatives | 65–78% |
| Grubbs II Catalyst | Ethylene | Ring-opened olefin adducts | 82% |
These reactions enable functionalization at the 2,6-diene positions, enhancing structural diversity.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions as a diene or dienophile:
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As a Diene : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C) to form bicyclic adducts.
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As a Dienophile : Engages with electron-rich dienes (e.g., furans) in inverse-electron-demand cycloadditions.
Stability and Reactivity Considerations
Key physicochemical properties influencing reactions:
| Parameter | Value | Impact on Reactivity |
|---|---|---|
| Solubility | 3.63 mM in DMSO | Limits reaction scalability in polar solvents |
| Thermal Stability | Decomposes >150°C | Requires low-temperature protocols |
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its bicyclic structure makes it a suitable candidate for investigating the conformational preferences of biologically active molecules.
Medicine
In medicine, (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lead to the development of new polymers or advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The bicyclic structure allows for tight binding to receptor sites, enhancing its efficacy as a bioactive molecule.
Biological Activity
Introduction
(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene is a bicyclic compound characterized by its unique azabicyclo structure and the presence of a p-tolylsulfonyl group. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Structural Characteristics
The structural framework of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene contributes significantly to its biological activity:
- Bicyclic Structure : The rigidity and spatial orientation provided by the bicyclic framework enhance interactions with biological targets.
- Sulfonyl Group : The p-tolylsulfonyl moiety increases reactivity and may influence the compound's interaction with enzymes and receptors.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Azabicyclo[3.3.1]nonane | Similar bicyclic framework | Antimicrobial |
| 1-Azabicyclo[3.3.0]octane | Different ring size | Neuroprotective |
| 9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona | Same sulfonyl group | Anticancer |
| (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona | Unique combination of features | Potentially diverse effects |
The biological activity of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene is likely mediated through several mechanisms:
- Enzyme Interaction : The sulfonyl group can form covalent bonds with target enzymes, modulating their activity.
- Receptor Binding : The compound may interact with various receptors involved in signaling pathways, influencing cellular responses.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that derivatives of azabicyclo compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Experimental Findings
In vitro studies demonstrated that (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene could:
- Induce apoptosis in cancer cell lines.
- Inhibit the growth of tumor cells by disrupting metabolic pathways.
Table 2: Summary of Biological Assays Conducted
| Assay Type | Methodology | Result |
|---|---|---|
| Cell Viability | MTT Assay | Significant reduction in viability at high concentrations |
| Apoptosis Detection | Annexin V/PI Staining | Increased apoptotic cells in treated groups |
| Cell Cycle Analysis | Flow Cytometry | Arrest in G0/G1 phase observed |
Pharmacological Implications
The pharmacological implications of (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene are broad due to its diverse biological activities:
- Antimicrobial Properties : Potential to inhibit bacterial growth through disruption of cell membrane integrity.
- Neuroprotective Effects : May protect neuronal cells from oxidative stress and apoptosis.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound:
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Mechanistic Studies : Investigating specific molecular targets and pathways influenced by this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[3.3.1]nonane scaffold is versatile, with substitutions at the 9-position significantly altering physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Bicyclo[3.3.1]nonane Derivatives
Key Comparisons
Substituent Effects on Reactivity and Stability
- The p-tolylsulfonyl group in the target compound enhances electron-withdrawing character, improving stability and making it suitable as a protecting group or chiral auxiliary . In contrast, the tert-butyl group in 9-tert-butyl derivatives introduces steric bulk, leading to high solvolytic reactivity due to strain relief during ionization .
- 9-Oxabicyclo analogs (oxygen instead of nitrogen) exhibit distinct reactivity, such as stereoselective allylic bromination (85–95% yield) under radical-initiated conditions. This contrasts with nitrogen-containing analogs, where electronic effects dominate substitution patterns .
Stereochemical and Conformational Differences The (1R,5R) configuration ensures a specific spatial arrangement, critical for interactions in asymmetric synthesis. Crystal structures of 9-oxabicyclo derivatives reveal a distorted double-chair conformation stabilized by exo-substituents (e.g., bromine in exo-positions), a feature that may differ in nitrogen analogs due to lone-pair interactions .
Biological and Pharmaceutical Relevance The 9-phenyl-3-keto derivative is a key intermediate for granisetron (a 5-HT₃ antagonist), highlighting the scaffold’s utility in central nervous system therapeutics . Patent-listed amino derivatives (e.g., (1R,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl-amino) suggest applications in receptor-targeted therapies, leveraging substituent flexibility for optimized binding .
Comparison with Other Bicyclic Systems
- Benzathine benzylpenicillin’s [3.2.0] bicyclic system (CAS 1538-09-6) demonstrates broader antibiotic applications but lacks the conformational rigidity of [3.3.1] systems, underscoring the latter’s niche in stereoselective synthesis .
Q & A
Q. What are the common synthetic routes for (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene, and how do reaction conditions influence stereochemical outcomes?
The compound is synthesized via cyclization of cis,cis-1,5-cyclooctadiene with p-toluenesulfonamide under acidic conditions, followed by dehydrogenation to form the bicyclic framework . Key factors include:
- Catalyst choice : Lewis acids (e.g., BF₃·Et₂O) promote cyclization while retaining stereochemical integrity.
- Temperature : Elevated temperatures (>100°C) favor ring closure but may lead to byproducts if not controlled.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but can reduce selectivity.
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure and stereochemistry of this compound?
- NMR : Coupling constants (e.g., δ³J(H3/7, H4/8) = 5.2–5.6 Hz) confirm exo-bromination and chair-boat conformations .
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with β angles ~106° validate bicyclic geometry and substituent positioning .
- GC/MS : Fragmentation patterns (e.g., m/z peaks corresponding to tribromo derivatives) distinguish allylic vs. vinylic substitution .
Q. Table 1: Key NMR Data for Brominated Derivatives
| Derivative | δ³J (Hz) | Substituent Position | Confirmation Method |
|---|---|---|---|
| 4a/4b | 5.2–5.6 | Exo-allylic | X-ray |
| 5 | N/A | Tribromo | GC/MS |
Advanced Research Questions
Q. How do radical initiators influence product distribution in allylic bromination reactions of this compound?
Radical initiators dictate regioselectivity and product stability:
- Dibenzoyl peroxide : Generates tribromo derivatives (85% yield) via persistent radical intermediates favoring allylic positions .
- Azobisisobutyronitrile (AIBN) : Produces tetra-bromo products due to faster radical termination, leading to over-bromination and double-bond saturation .
- Sodium peroxodisulfate : Enables enantioselective dibromination (95% yield) with exo stereochemistry, attributed to its water-soluble radical species .
Q. Table 2: Bromination Outcomes by Initiator
| Initiator | Product | Yield | Stereochemistry |
|---|---|---|---|
| Dibenzoyl peroxide | Tribromo derivative 5 | 85% | Exo |
| AIBN | Tetra-bromo derivative | <10% | N/A (no double bonds) |
| Sodium peroxodisulfate | Dibromo derivatives 4a/4b | 95% | Exo, enantiomeric |
Q. What methodologies enable the functionalization of this compound into azaadamantane systems, and what challenges arise in stereochemical control?
Reaction with sulfur dichloride or hydroxybromination introduces thia- or oxa-azaadamantane frameworks :
- Sulfur dichloride addition : Forms 2-thia-6-azaadamantane (compound 20) via electrophilic attack at the double bond, requiring anhydrous conditions to avoid hydrolysis.
- Hydroxybromination : Yields 2-oxa-6-azaadamantane (compound 21) with stereochemical retention, but competing epoxidation may occur if pH is not tightly controlled.
Challenges : - Steric hindrance : Bulky p-tolylsulfonyl groups slow annulation, necessitating high-pressure conditions.
- Racemization : Acidic or basic conditions during functionalization may invert stereocenters, requiring chiral auxiliaries .
Q. How can researchers resolve contradictions in reported yields or selectivity for similar derivatives (e.g., brominated vs. hydroxylated products)?
Discrepancies often stem from:
- Radical scavengers : Trace impurities (e.g., oxygen) in solvents quench reactive intermediates, altering product ratios .
- Substrate purity : Residual moisture or iodine in starting materials (e.g., endo,endo-2,6-diiodo precursors) leads to side reactions .
Troubleshooting steps :
Validate reagent purity via elemental analysis.
Optimize initiator-to-substrate molar ratios (e.g., 1:1.2 for dibenzoyl peroxide).
Use inert atmospheres (N₂/Ar) to suppress radical termination.
Methodological Recommendations
- Synthetic optimization : Prioritize sodium peroxodisulfate for enantioselective bromination .
- Characterization : Combine solid-state NMR with X-ray diffraction to resolve conformational ambiguities .
- Functionalization : Pre-functionalize the bicyclic core before introducing bulky groups to minimize steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
